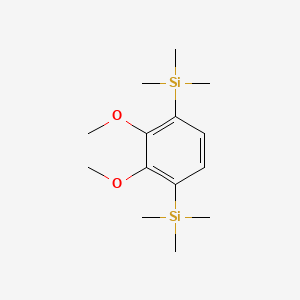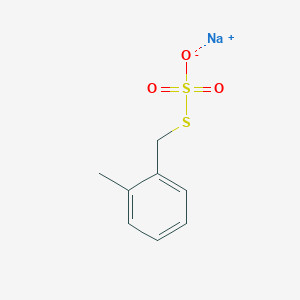
Methyl 2-chloro-5-iodo-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H8ClIO3 It is a derivative of benzoic acid and features a unique combination of chlorine, iodine, and methoxy functional groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-iodo-4-methoxybenzoate typically involves the iodination and chlorination of a methoxybenzoate precursor. One common method includes the following steps:
Starting Material: Methyl 4-methoxybenzoate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the compound can undergo reduction reactions to remove halogens.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Oxidation: Conversion to carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated products.
Applications De Recherche Scientifique
Methyl 2-chloro-5-iodo-4-methoxybenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5-iodo-4-methoxybenzoate involves its reactivity with nucleophiles and electrophiles due to the presence of halogens and the methoxy group. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or oxidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-5-iodobenzoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methyl 2-chloro-4-methoxybenzoate:
Methyl 5-iodo-2-methoxybenzoate: Lacks the chlorine atom, influencing its chemical behavior.
Uniqueness
Methyl 2-chloro-5-iodo-4-methoxybenzoate is unique due to the combination of chlorine, iodine, and methoxy groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C9H8ClIO3 |
|---|---|
Poids moléculaire |
326.51 g/mol |
Nom IUPAC |
methyl 2-chloro-5-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H8ClIO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 |
Clé InChI |
YCGKRTUYDQCMJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)Cl)C(=O)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



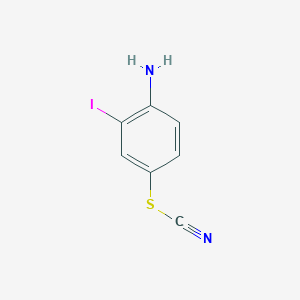

![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)

![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)

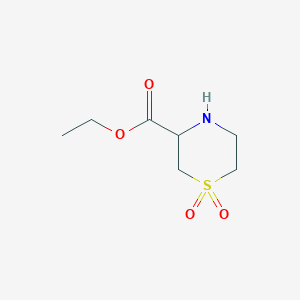
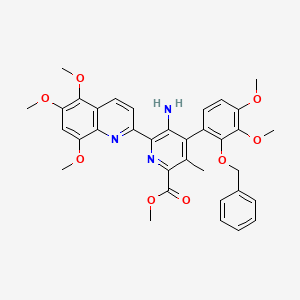
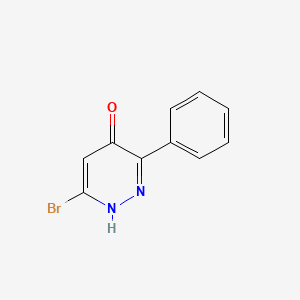

![(2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B15202472.png)
